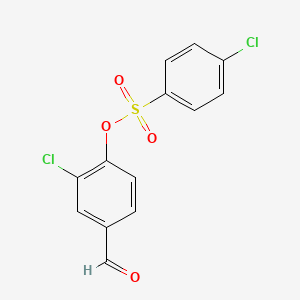

2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

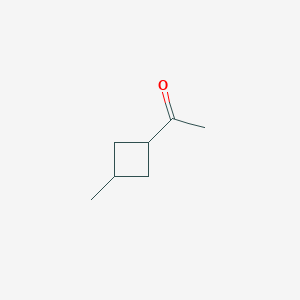

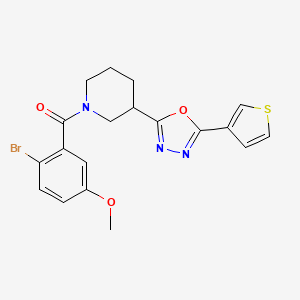

2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C13H8Cl2O4S . It has an average mass of 331.171 Da .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate consists of 13 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 4 oxygen atoms, and 1 sulfur atom . The exact structure would require more detailed spectroscopic analysis for confirmation.科学的研究の応用

Supramolecular Chemistry

A comparative experimental and theoretical investigation focused on the noncovalent interactions within supramolecular architectures, specifically looking at 2- and 4-formylphenyl arylsulfonates, including 2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate. This study highlighted the significant role of halogen bonding, alongside π-π interactions, in influencing the solid-state structures of these compounds. Density functional theory (DFT) calculations were used to analyze O...X and X...X halogen-bonding interactions, showcasing their stabilizing effects in supramolecular assembly (Andleeb et al., 2018).

Materials Science

Research into 4-Chlorobenzenesulfonate, closely related to 2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate, has led to its intercalation within zinc–aluminium layered double hydroxides (LDHs), producing a novel stable organo-mineral hybrid nanomaterial. This intercalation was achieved through direct synthesis and ion exchange methods, which optimized the material's structure and thermal stability for potential applications in catalysis and environmental remediation (Lakraimi et al., 2006).

Enzymatic Studies

The activity of coenzyme M analogues in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum was explored, shedding light on the potential applications of sulfonate derivatives in biochemistry. Through the synthesis of analogues, including those with modifications at the sulfide or sulfonate position, insights were gained into the enzyme system's substrate specificity and inhibition mechanisms, highlighting the broader relevance of sulfonate compounds in enzymatic reactions (Gunsalus et al., 1978).

特性

IUPAC Name |

(2-chloro-4-formylphenyl) 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O4S/c14-10-2-4-11(5-3-10)20(17,18)19-13-6-1-9(8-16)7-12(13)15/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKDEZXFPHSXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)C=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-2-(2-naphthyl)ethyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2841217.png)

![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2841218.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B2841219.png)

![5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841225.png)

![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2841229.png)

![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2841230.png)

![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide](/img/structure/B2841231.png)